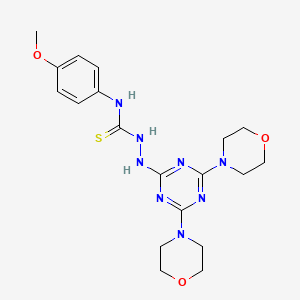

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H26N8O3S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a derivative of 4,6-dimorpholino-1,3,5-triazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate hydrazine derivatives and isothiocyanates. The general reaction scheme can be summarized as follows:

- Formation of Triazine Derivative : The initial step involves the preparation of the triazine core through the reaction of cyanuric chloride with morpholine derivatives.

- Hydrazinecarbothioamide Synthesis : Subsequent reactions introduce hydrazine and thioketone functionalities to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer properties.

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. The results indicate significant antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 12.5 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of PI3K/mTOR signaling pathway |

| HeLa (Cervical) | 10.0 | Activation of caspase-dependent apoptotic pathways |

| MCF-7 (Breast) | 18.0 | Modulation of Bcl-2 family proteins |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The mechanism underlying its anticancer activity appears to involve several pathways:

- PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .

- Apoptosis Induction : Studies have shown that treatment with this compound results in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in treated cancer cells, preventing them from progressing to mitosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on SW620 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation and induced apoptosis through mitochondrial pathways .

- In Vivo Models : Animal studies using xenograft models have shown that this compound significantly reduces tumor volume compared to controls without exhibiting notable toxicity .

科学研究应用

Medicinal Chemistry

The compound has shown potential as an antitumor agent . Research indicates that derivatives of triazines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Activity

Triazine derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The presence of morpholino groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Agricultural Applications

In agricultural research, compounds similar to 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been investigated as potential herbicides and fungicides . Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops .

Case Studies

化学反应分析

Nucleophilic Substitution Reactions

The thioamide nitrogen and triazine ring participate in nucleophilic substitutions under varying conditions:

These reactions are critical for functionalizing the compound for applications in medicinal chemistry, such as synthesizing anticancer agents .

Cyclization and Condensation

The hydrazinecarbothioamide moiety facilitates cyclization to form heterocycles:

-

Oxadiazole Formation : Reacts with carboxylic acids (e.g., 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid) in the presence of POCl₃, yielding 1,3,4-oxadiazole derivatives .

-

Triazole Synthesis : Undergoes click chemistry with terminal alkynes (e.g., 4-pyridylacetylene) via copper-catalyzed azide-alkyne cycloaddition, forming 1,2,3-triazole hybrids .

Example :

textCompound + Terminal Alkyne → 1,2,3-Triazole Derivative (IC₅₀: 0.16–0.51 μM against cancer cells) [3]

Oxidation Reactions

The hydrazine group oxidizes under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | RT, aqueous ethanol | Disulfides or sulfonic acids |

| O₂ (air) | Prolonged storage | Degradation products |

Oxidation pathways are pH-dependent, with acidic conditions favoring disulfide formation.

Thioamide-Specific Reactivity

The thioamide group enables unique transformations:

-

Hydrazone Formation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in bioconjugation.

-

Thioesterification : Couples with activated carboxylic acids (e.g., DMTMM-mediated) to generate thioesters .

Mechanistic Insight :

The thioamide sulfur acts as a nucleophile, attacking electrophilic centers in coupling agents like DMTMM, which activates carboxyl groups for amide/ester formation .

Triazine-Mediated Coupling Reactions

The triazine core facilitates coupling reactions analogous to CDMT/DMTMM chemistry:

| Reaction | Conditions | Efficiency |

|---|---|---|

| Amide bond formation | DMTMM, NMM, RT | >90% yield in 15 min |

| Esterification | CDMT/NMM, ClO₄⁻, RT | Faster kinetics than DMTMM |

The compound’s triazine ring can activate carboxylic acids for condensations, mirroring the role of CDMT in sustainable synthesis protocols .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing morpholine and sulfur-containing byproducts.

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic media, cleaving the triazine-hydrazine bond.

Key Research Findings

-

Anticancer Activity : Derivatives like 1,2,3-triazole hybrids show IC₅₀ values as low as 0.16 μM against prostate cancer cells (PC3) .

-

Synthetic Utility : Acts as a dual-purpose reagent in nucleophilic substitutions and cycloadditions, enabling rapid access to bioactive heterocycles .

This compound’s reactivity profile underscores its value in drug discovery and materials science, with ongoing research optimizing its applications .

属性

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O3S/c1-28-15-4-2-14(3-5-15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDLKZYCBKNQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。